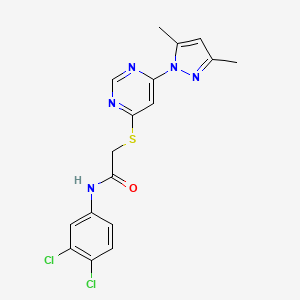
N-(3,4-dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5OS and its molecular weight is 408.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-Dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H15Cl2N5S and a molecular weight of approximately 360.28 g/mol. Its structure consists of a dichlorophenyl group attached to a thioacetamide moiety linked to a pyrimidine derivative containing a pyrazole substituent. This unique structure contributes to its biological activity.
Research indicates that this compound exhibits potent activity against various biological targets:
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, which are crucial in cellular signaling pathways. For instance, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 and KDM5 subfamilies, which play significant roles in epigenetic regulation and cancer progression .
- Antioxidant Properties : Molecular docking studies suggest that the compound possesses antioxidant properties, potentially mitigating oxidative stress in cells . This effect is attributed to the presence of the pyrazole ring, which enhances electron donation capabilities.
Table 1: Summary of Biological Activities
Case Studies and Clinical Implications
- Antitumor Efficacy : A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases .
- Molecular Docking Studies : Computational modeling has provided insights into the binding affinities and interactions of this compound with target proteins involved in cancer and inflammatory pathways. These studies support the hypothesis that structural modifications could enhance its efficacy and selectivity .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-12-3-4-13(18)14(19)6-12/h3-7,9H,8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMXZECDYGUPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













